molecular formula C6H5IO2 B3190327 1,3-Benzenediol, 4-iodo- CAS No. 41046-68-8

1,3-Benzenediol, 4-iodo-

Cat. No. B3190327
Key on ui cas rn: 41046-68-8
M. Wt: 236.01 g/mol
InChI Key: DWOPERRUKLPBFG-UHFFFAOYSA-N
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Patent
US07538138B2

Procedure details

A solution of iodine monochloride (8.2 g, 50.5 mmol) in dry diethyl ether (100 mL) was added drop-wise over 45 minutes to a cold solution (0° C.) of resorcinol (5.5 g, 49.9 mmol) in dry ether (50 mL). After stirring at room temperature for one hour 100 mL of water and 1.0 g of sodium sulfite was added. The organic phase was separated and the aqueous phase was washed with 100 mL of ether, the combine ether phase was dried over sodium sulfate and evaporated under reduced pressure. The residue was purified using flash chromatography over silica gel using a mixture of CH2Cl2:MeOH (100:1) to provide the title compound in 50% yield. 1HNMR (300 MHz, CDCl3) δ 4.95 (s, 1H), 6.23 (m, 1H), 6.55 (m, 1H), 7.43 (m, 1H). MS (CDI) m/z 237 (M+H)+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[I:1]Cl.[C:3]1([CH:10]=[CH:9][CH:8]=[C:6]([OH:7])[CH:5]=1)[OH:4].O.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)C>[I:1][C:8]1[CH:9]=[CH:10][C:3]([OH:4])=[CH:5][C:6]=1[OH:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ICl
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous phase was washed with 100 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combine ether phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified
ADDITION
Type
ADDITION
Details
a mixture of CH2Cl2:MeOH (100:1)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=C(C=C1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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